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Introduction
Metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising non-dopaminergic

target for the therapeutic intervention of schizophrenia. As a G-protein coupled receptor,

mGluR2 activation, primarily in presynaptic terminals, leads to an inhibition of glutamate

release. This mechanism is particularly relevant to the glutamate hypofunction hypothesis of

schizophrenia, which posits that a deficit in NMDA receptor signaling can lead to downstream

glutamatergic and dopaminergic dysregulation. Agonists of mGluR2 have shown potential in

preclinical animal models to ameliorate behaviors analogous to the positive, negative, and

cognitive symptoms of schizophrenia.[1][2][3] This document provides detailed application

notes and protocols for utilizing mGluR2 agonists in relevant animal models of schizophrenia.

Featured mGluR2 Agonist: LY379268
For the purpose of these application notes, we will focus on LY379268, a potent and selective

mGluR2/3 agonist that has been extensively characterized in preclinical models of

schizophrenia. While LY379268 also has affinity for mGluR3, studies using knockout mice have

suggested that the antipsychotic-like effects are primarily mediated by mGluR2.[4]
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The therapeutic potential of mGluR2 agonists in schizophrenia is believed to stem from their

ability to modulate aberrant neurotransmission. The primary mechanisms include:

Presynaptic Inhibition of Glutamate Release: Activation of presynaptic mGluR2 inhibits

adenylyl cyclase, leading to a decrease in cAMP and subsequent reduction in glutamate

release.[1] This is thought to counteract the excessive glutamate release observed in some

models of schizophrenia.

Postsynaptic Modulation: mGluR2 agonists can also have postsynaptic effects, including the

enhancement of NMDA and AMPA receptor function through pathways involving Protein

Kinase C (PKC), Akt/GSK3β, and Erk1/2 signaling. This may help to restore normal

glutamatergic signaling and synaptic plasticity.

Indirect Dopamine Regulation: By modulating glutamate transmission in key circuits, such as

the cortico-striatal and hippocampal-VTA pathways, mGluR2 agonists can indirectly

normalize the hyperactivity of ventral tegmental area (VTA) dopamine neurons, a hallmark of

the hyperdopaminergic state associated with psychosis.
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Caption: mGluR2 agonist signaling cascade.

Quantitative Data Summary
The following tables summarize the effective dose ranges of common mGluR2/3 agonists in

various animal models of schizophrenia.
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Agonist Animal Model
Behavioral
Assay

Effective Dose
Range (mg/kg,
i.p.)

Reference

LY379268
PCP-induced

hyperactivity

Locomotor

Activity
0.3 - 10

Ketamine-

induced

hyperactivity

Locomotor

Activity
Not specified

MK-801-induced

hyperactivity

Locomotor

Activity
Not specified

Amphetamine-

induced

hyperactivity

Locomotor

Activity
0.5 - 1.0

LY354740 PCP model

Working

memory,

stereotypy,

locomotion

Not specified

Amphetamine-

induced

hyperactivity

Locomotor

Activity
Not specified

LY404039

Amphetamine-

induced

hyperactivity

Locomotor

Activity
3 - 30

PCP-induced

hyperactivity

Locomotor

Activity
10

Conditioned

Avoidance

Responding

- 3 - 10

Pomaglumetad

Methionil

(LY2140023)

MAM model
Dopamine

neuron activity
3
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MAM model
Novel Object

Recognition
Not specified

Experimental Protocols
Experimental Workflow for a Pharmacological Model of
Schizophrenia
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Caption: Typical experimental workflow.
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Protocol 1: Amphetamine-Induced Hyperlocomotion
in Rats
This model assesses the potential of a compound to mitigate the positive symptoms of

schizophrenia by measuring its effect on psychostimulant-induced hyperactivity.

Materials:

Male Sprague-Dawley rats (200-250 g)

Locomotor activity chambers with infrared beams

D-amphetamine sulfate

mGluR2 agonist (e.g., LY379268)

Vehicle (e.g., sterile 0.9% saline)

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

Acclimation: House rats in standard conditions with a 12-hour light/dark cycle and ad libitum

access to food and water for at least one week prior to the experiment.

Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes for 2-3

consecutive days before the test day.

Drug Preparation: Dissolve D-amphetamine sulfate and the mGluR2 agonist in sterile 0.9%

saline.

Treatment:

Administer the mGluR2 agonist (e.g., LY379268, 0.5 or 1.0 mg/kg, i.p.) or vehicle.

30 minutes after the mGluR2 agonist injection, administer D-amphetamine (0.5 mg/kg,

s.c.) or vehicle.
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Testing: Immediately after the amphetamine injection, place the rat in the locomotor activity

chamber and record activity for 60-90 minutes.

Data Analysis:

Quantify locomotor activity as total distance traveled, typically in 5-minute bins.

Compare the locomotor activity between the different treatment groups (Vehicle + Vehicle,

Vehicle + Amphetamine, mGluR2 Agonist + Amphetamine) using a two-way ANOVA with

repeated measures, followed by appropriate post-hoc tests.

Protocol 2: Prepulse Inhibition (PPI) of Acoustic
Startle in Mice
This test measures sensorimotor gating, a process that is deficient in individuals with

schizophrenia.

Materials:

Male C57BL/6 mice (20-25 g)

Startle response system with a sound-attenuating chamber, a speaker for background noise

and acoustic stimuli, and a sensor to measure the startle response.

mGluR2 agonist (e.g., LY379268)

Psychotomimetic drug (e.g., MK-801, 0.1-0.3 mg/kg)

Vehicle (e.g., sterile 0.9% saline)

Syringes and needles for i.p. injections

Procedure:

Acclimation and Habituation: As described in Protocol 1.

Drug Preparation: Dissolve the mGluR2 agonist and psychotomimetic drug in sterile 0.9%

saline.
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Treatment:

Administer the mGluR2 agonist or vehicle.

Administer the psychotomimetic drug or vehicle at a specified time before testing (e.g., 30

minutes for MK-801).

Testing:

Place the mouse in the startle chamber and allow for a 5-10 minute acclimation period

with background white noise (e.g., 65-70 dB).

The test session consists of a series of trials presented in a pseudorandom order:

Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms).

Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 75-85 dB white noise for 20 ms)

presented 30-100 ms before the startle pulse.

No-stimulus trials: Background noise only.

Data Analysis:

Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity as follows:

%PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-

alone trial)) x 100]

Analyze the data using a two-way ANOVA (treatment x prepulse intensity), followed by

post-hoc tests.

Protocol 3: Novel Object Recognition (NOR) in Rats
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Materials:

Male Wistar rats (200-250 g)
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Open field arena (e.g., 70 cm x 70 cm x 45 cm)

Two sets of identical objects and one set of novel objects (made of non-porous material and

heavy enough not to be displaced by the rats)

mGluR2 agonist (e.g., LY379268)

Schizophrenia model induction (e.g., prenatal administration of methylazoxymethanol

acetate - MAM model)

Vehicle (e.g., sterile 0.9% saline)

Syringes and needles for i.p. injections

Procedure:

Acclimation and Habituation:

Acclimate rats as previously described.

Habituate each rat to the empty open field arena for 5-10 minutes for 2-3 days.

Drug Administration: Administer the mGluR2 agonist or vehicle at a specified time before the

training session.

Training (Familiarization) Session:

Place two identical objects in opposite corners of the arena.

Place the rat in the center of the arena and allow it to explore the objects for a set period

(e.g., 5 minutes).

Record the time spent exploring each object (sniffing or touching the object with the nose).

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1

hour or 24 hours).

Test Session:
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Replace one of the familiar objects with a novel object.

Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

Record the time spent exploring the familiar and novel objects.

Data Analysis:

Calculate a discrimination index (DI): DI = (Time exploring novel object - Time exploring

familiar object) / (Total time exploring both objects)

A positive DI indicates a preference for the novel object and intact recognition memory.

Analyze the DI between treatment groups using a t-test or one-way ANOVA.

Protocol 4: In Vivo Electrophysiology of VTA
Dopamine Neurons in Rats
This protocol allows for the direct assessment of the effects of mGluR2 agonists on the firing

activity of dopamine neurons implicated in psychosis.

Materials:

Anesthetized rats (e.g., with chloral hydrate or urethane)

Stereotaxic frame

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl and 2% Pontamine

Sky Blue)

Amplifier and data acquisition system

mGluR2 agonist (e.g., pomaglumetad methionil)

Vehicle

Infusion pump and cannulae for drug administration (if applicable)
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Procedure:

Anesthesia and Stereotaxic Surgery:

Anesthetize the rat and place it in the stereotaxic frame.

Drill a burr hole over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML ±0.5

to ±1.0 mm; DV -7.5 to -8.5 mm).

Electrode Placement and Neuron Identification:

Lower the recording electrode into the VTA.

Identify putative dopamine neurons based on their electrophysiological characteristics:

Slow, irregular firing rate (2-10 Hz)

Long duration action potentials (>2.5 ms)

A characteristic triphasic waveform with a prominent initial positive component.

Baseline Recording: Record the spontaneous firing rate of a dopamine neuron for a stable

baseline period (e.g., 5-10 minutes).

Drug Administration: Administer the mGluR2 agonist or vehicle systemically (i.p.) or locally

via a microinfusion cannula.

Post-Drug Recording: Continue to record the firing rate of the same neuron for a specified

period after drug administration (e.g., 30-60 minutes).

Histological Verification: At the end of the experiment, eject Pontamine Sky Blue from the

electrode tip to mark the recording site. Perfuse the animal, and process the brain tissue to

histologically verify the electrode placement within the VTA.

Data Analysis:

Analyze the firing rate (spikes/second) and bursting activity of the neurons.
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Compare the pre- and post-drug firing rates using appropriate statistical tests (e.g., paired

t-test or repeated measures ANOVA).

Conclusion
The protocols outlined in this document provide a framework for investigating the therapeutic

potential of mGluR2 agonists in animal models of schizophrenia. Careful experimental design,

adherence to detailed protocols, and appropriate data analysis are crucial for obtaining reliable

and interpretable results. These studies will contribute to a better understanding of the role of

mGluR2 in the pathophysiology of schizophrenia and the development of novel therapeutic

strategies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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